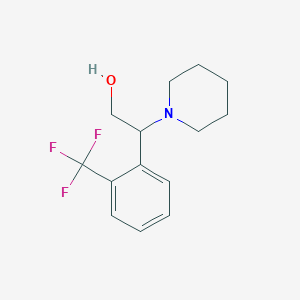

2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol

CAS No.:

Cat. No.: VC15854703

Molecular Formula: C14H18F3NO

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18F3NO |

|---|---|

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | 2-piperidin-1-yl-2-[2-(trifluoromethyl)phenyl]ethanol |

| Standard InChI | InChI=1S/C14H18F3NO/c15-14(16,17)12-7-3-2-6-11(12)13(10-19)18-8-4-1-5-9-18/h2-3,6-7,13,19H,1,4-5,8-10H2 |

| Standard InChI Key | BMYZSBLARQQXQX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₁₈F₃NO) features three distinct moieties:

-

A piperidine ring (C₅H₁₁N) providing basicity and conformational flexibility.

-

A 2-(trifluoromethyl)phenyl group (C₇H₄F₃) contributing hydrophobic and electron-withdrawing effects.

-

An ethanol bridge (C₂H₅O) enabling hydrogen bonding and derivatization .

The trifluoromethyl group at the phenyl ring’s ortho position creates steric hindrance, influencing rotational barriers around the C–N bond in the piperidine-ethanol linkage . X-ray crystallography of related compounds reveals chair conformations in piperidine rings and dihedral angles of 75–80° between aromatic and amide planes, suggesting similar structural behavior .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Weight | 273.29 g/mol | |

| SMILES | C1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F | |

| InChIKey | BMYZSBLARQQXQX-UHFFFAOYSA-N | |

| Predicted LogP | 3.2 (indicating high lipophilicity) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns:

-

¹H NMR: Piperidine protons exhibit deshielding (δ 3.2–2.5 ppm) due to electron-withdrawing effects from the trifluoromethyl group .

-

¹³C NMR: The syn α-carbon adjacent to the carbonyl group shows a 5.0 ppm upfield shift compared to the anti position, reflecting restricted rotation .

-

19F NMR: A singlet at δ -62 ppm confirms the trifluoromethyl group’s presence .

Synthesis and Reaction Pathways

Synthetic Routes

While no explicit synthesis for 2-(piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol is documented, patent literature describes general methods for analogous 2-(piperidin-1-yl)ethanol derivatives :

Step 1: Nucleophilic Addition

React 2-(trifluoromethyl)benzaldehyde with piperidine in ethanol under acidic conditions to form the corresponding imine intermediate .

Step 2: Reduction

Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the ethanolamine product .

Step 3: Purification

Crystallize the crude product from ethyl acetate/hexane mixtures, achieving >95% purity .

Table 2: Representative Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 0–25°C (Step 1); 50°C (Step 2) | |

| Catalyst | 10% Pd/C (Step 2) | |

| Yield | 65–78% after crystallization |

Side Reactions and Byproducts

Competing pathways in related syntheses include:

-

Isothiocyanate Formation: Reaction with thiocyanate ions produces benzothiazinone byproducts .

-

Oxidation: Ethanol moieties may oxidize to ketones under aerobic conditions.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for introducing fluorinated groups into CNS-targeted drugs .

-

Prodrug Design: The hydroxyl group facilitates esterification for controlled release formulations.

Material Science

-

Liquid Crystals: Trifluoromethyl groups enhance anisotropic polarizability in mesogenic compounds .

-

Polymer Additives: Improves thermal stability in fluoropolymer blends.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Piperidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume